
PF-06726304
概要
説明
PF-06726304は、ヒストンメチルトランスフェラーゼであるEZH2(エンスハンサー・オブ・ゼステ・ホモログ2)の強力かつ選択的な阻害剤です。 この化合物は、野生型および変異型のEZH2の両方を阻害することにより、顕著な抗腫瘍活性を示しており、がん治療のための有望な候補となっています .
科学的研究の応用
Inhibition of Tumor Growth
PF-06726304 has been extensively studied for its ability to inhibit tumor growth in various cancer models. For example:
- In xenograft models using Karpas-422 cells (a non-Hodgkin lymphoma cell line), this compound significantly reduced tumor growth and intratumoral levels of H3K27me3, a marker of EZH2 activity .
Impact on Cancer Stem Cells
Recent studies have demonstrated that this compound can affect the population of cancer stem cells (CSCs):
- In soft tissue sarcoma models, treatment with this compound decreased the abundance of Aldefluor bright cells, indicating a reduction in CSCs . This suggests potential for this compound in targeting the more resistant cancer cell populations that contribute to tumor recurrence.
Combination Therapies
This compound is being investigated in combination with other therapeutic agents:
- A study highlighted its use alongside CDK4/6 inhibitors and MEK inhibitors for enhanced anti-tumor efficacy . This combinatorial approach aims to overcome resistance mechanisms commonly observed in cancer treatments.
Epigenetic Research Applications
This compound's role as an epigenetic modifier extends beyond cancer:
- Lipid Metabolism Studies:
Data Tables
Case Study 1: Non-Hodgkin Lymphoma
In a preclinical study involving Karpas-422 xenograft models:
- Objective: To evaluate the anti-tumor effects of this compound.
- Outcome: Treatment resulted in significant tumor size reduction and decreased levels of H3K27me3, indicating effective EZH2 inhibition.
Case Study 2: Soft Tissue Sarcoma
A study assessing the impact on CSCs:
- Objective: To determine the effect of this compound on Aldefluor bright cells.
- Outcome: The treatment led to a significant decrease in the CSC population, suggesting potential for improving treatment outcomes by targeting resistant cell types.
作用機序
PF-06726304は、EZH2のメチルトランスフェラーゼ活性を競合的に阻害することで作用を発揮します。 この阻害は、遺伝子抑制に関連する重要なエピジェネティックなマーカーである、リシン27(H3K27me3)におけるヒストンH3のトリメチル化を阻止します。 この修飾をブロックすることにより、this compoundは腫瘍抑制遺伝子の発現を再活性化し、がん細胞の増殖と腫瘍の増殖を阻害します .
生化学分析
Biochemical Properties
PF-06726304 interacts with both wild-type and Y641N mutant EZH2 proteins . It inhibits the methyltransferase activity of EZH2, leading to changes in chromatin status and gene expression . The nature of these interactions involves binding to the EZH2 enzyme and inhibiting its function .
Cellular Effects
This compound has been shown to influence cell function by altering lipid metabolism and chromatin status . It affects cell signaling pathways and gene expression, leading to enhanced lipid accumulation in zebrafish embryos .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the EZH2 enzyme and inhibiting its methyltransferase activity . This leads to changes in the methylation status of histone H3 at lysine 27 (H3K27), which in turn affects gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause changes over time. For example, zebrafish embryos exposed to this compound exhibited increased lipid accumulation over a period of 7 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism . It interacts with enzymes involved in these pathways, leading to changes in metabolic flux and metabolite levels .
準備方法
PF-06726304の合成には、重要な中間体の生成とその後の特定の条件下での反応を含む、複数のステップが関与しています。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、塩素化、メチル化、環化を含む一連の有機反応によって合成されることが知られています .
化学反応の分析
PF-06726304は、主に次のような有機化合物の典型的な反応を起こします。
酸化: この化合物は特定の条件下で酸化され、さまざまな酸化された誘導体を生成します。
還元: 還元反応は、分子内の官能基を修飾することができ、その生物学的活性を変化させる可能性があります。
置換: 置換反応、特に求核置換反応は、分子の特定の部位で起こることができ、さまざまなアナログの生成につながります。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます
科学研究への応用
This compoundは、特に次のような分野における科学研究において幅広い用途があります。
化学: さまざまな生化学的経路におけるEZH2の役割を研究するためのツール化合物として使用されます。
生物学: 遺伝子発現のエピジェネティックな調節とその細胞プロセスへの影響を理解するための研究に使用されています。
医学: 特にEZH2変異または過剰発現を伴うがんの治療における潜在的な治療効果について調査されています。
類似化合物との比較
PF-06726304は、EZH2阻害剤としての高い選択性と効力において独自です。 類似の化合物には次のものがあります。
GSK126: 作用機序が類似していますが化学構造が異なる、別の選択的なEZH2阻害剤です。
タゼメトスタット(EPZ-6438): 特定のがんの治療に使用されている、FDA承認のEZH2阻害剤です。
DZNeP(3-デアザネプラノシンA): 他のメチルトランスフェラーゼも標的とする、選択性の低いEZH2阻害剤 .
これらの化合物は、EZH2活性を阻害するという共通の目標を共有していますが、化学的性質、選択性、臨床応用において異なります。
生物活性
PF-06726304, also known as this compound acetate, is a potent inhibitor of the enhancer of zeste homolog 2 (EZH2) enzyme, which plays a critical role in histone methylation and gene regulation. This compound has garnered significant interest in cancer research due to its ability to modulate epigenetic processes that are often dysregulated in malignancies.
Chemical Profile
- Chemical Name : 5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate
- CAS Number : 2080306-28-9
- Purity : ≥97%
- IC50 : 0.7 nM against EZH2 .
This compound functions as a SAM-competitive inhibitor , targeting the methyltransferase activity of EZH2. By inhibiting EZH2, this compound reduces the trimethylation of histone H3 at lysine 27 (H3K27Me3), a modification associated with transcriptional repression. This alteration can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.
In Vitro Studies
- Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including Karpas-422 cells (a model for non-Hodgkin's lymphoma). The compound effectively reduces cell viability and induces apoptosis in these cells .
- Gene Expression Modulation : Treatment with this compound results in significant changes in gene expression profiles related to cell cycle regulation, apoptosis, and metabolic pathways. For instance, exposure to this compound has been linked to altered expression levels of genes involved in lipid metabolism and adipogenesis in zebrafish models .
In Vivo Studies
In animal models, this compound demonstrates promising antitumor activity:
- Tumor Growth Inhibition : In murine xenograft models, this compound treatment significantly halts tumor growth and decreases intratumoral levels of H3K27Me3 .
- Epigenetic Changes : The compound leads to changes in chromatin accessibility and gene expression related to metabolic pathways, indicating its potential role in reversing epigenetic silencing associated with cancer progression .
Case Study 1: Zebrafish Model
A study utilized zebrafish embryos to investigate the effects of this compound on lipid metabolism. The embryos exposed to non-toxic concentrations exhibited increased lipid accumulation and altered chromatin states linked to metabolic pathways. Specifically, genes associated with lipid homeostasis showed differential expression post-exposure .
Parameter | Control (No Treatment) | This compound Treatment |
---|---|---|
Lipid Accumulation | Baseline | Increased |
Differential Gene Expression | Normal | Altered |
Chromatin Accessibility Changes | None | Significant Changes |
Case Study 2: Cancer Cell Lines
In vitro studies on Karpas-422 cells revealed that this compound effectively inhibits cell proliferation with an IC50 value of 0.7 nM. The compound induced apoptosis and altered cell cycle progression, further supporting its potential as a therapeutic agent in EZH2-driven malignancies .
特性
IUPAC Name |
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDOPJQPKXNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one interact with its target, and what are the downstream effects?
A: While the provided abstracts lack details on the specific binding interactions, the research indicates that 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one targets the methyltransferase activity of EZH2 []. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) []. Inhibiting EZH2's methyltransferase activity can disrupt this silencing process, potentially leading to changes in gene expression and downstream cellular processes.
Q2: What is the impact of inhibiting EZH2 methyltransferase activity in zebrafish, as studied with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one?
A: The research highlights that inhibiting EZH2's methyltransferase activity with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one leads to enhanced lipid accumulation and alters chromatin status in zebrafish []. This suggests that EZH2 activity is involved in regulating lipid metabolism and chromatin structure in this model organism. Further investigation is needed to elucidate the precise mechanisms and potential implications for human health and disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。